![molecular formula C16H14Cl2N2O3 B5693763 N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, commonly known as DMOAE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Wirkmechanismus
DMOAE inhibits N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide by binding to the active site of the enzyme. The inhibition of this compound leads to the accumulation of acetylated histones, which promotes gene transcription. DMOAE has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, which are class I this compound.
Biochemical and physiological effects:
DMOAE has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes. DMOAE has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating the expression of angiogenic genes. Additionally, DMOAE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DMOAE has several advantages for lab experiments. It is a potent inhibitor of N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide and has been shown to be selective for certain HDAC isoforms. DMOAE is also cell-permeable, which allows it to easily enter cells and exert its effects. However, DMOAE has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, DMOAE has not been extensively studied in vivo, and its effects in animal models are not well understood.
Zukünftige Richtungen
There are several future directions for the research on DMOAE. One area of research is the investigation of its effects in animal models. Studies in animal models will provide a better understanding of the long-term effects of DMOAE and its potential as a therapeutic agent. Another area of research is the development of more selective HDAC inhibitors. DMOAE is selective for certain HDAC isoforms, but there is a need for more selective inhibitors that can target specific HDAC isoforms. Additionally, the combination of DMOAE with other therapeutic agents, such as chemotherapy drugs, may provide a more effective treatment for certain diseases.
Synthesemethoden
The synthesis of DMOAE involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the imidamide derivative. The final step involves the reaction of the imidamide derivative with sodium hydroxide and 2-methoxyphenol to produce DMOAE.
Wissenschaftliche Forschungsanwendungen
DMOAE has been widely used in scientific research for its ability to inhibit N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. This compound play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of this compound by DMOAE leads to the accumulation of acetylated histones, which promotes gene transcription. DMOAE has been used in various studies to investigate the role of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-10(14)8-15(19)20-23-16(21)12-7-6-11(17)9-13(12)18/h2-7,9H,8H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLRAMDHYZZZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
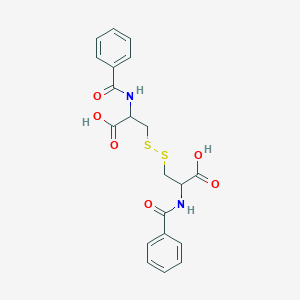
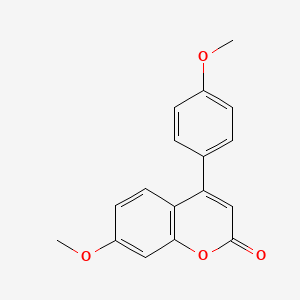

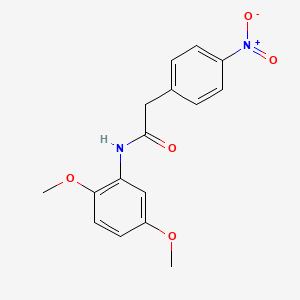

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
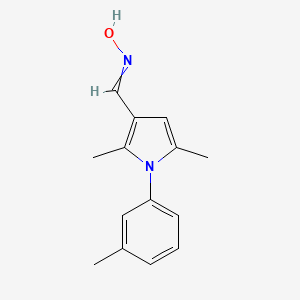
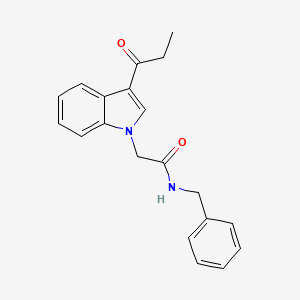
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
